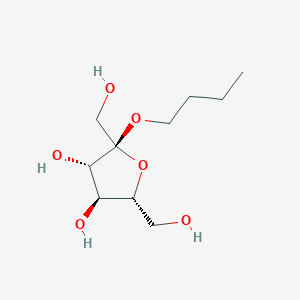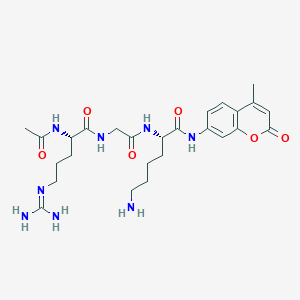
Ac-Arg-Gly-Lys-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Gly-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous quality control to ensure the consistency and reliability of the product .
化学反应分析
Types of Reactions
Ac-Arg-Gly-Lys-AMC primarily undergoes hydrolysis, a reaction where water breaks the peptide bond, releasing AMC. This reaction is catalyzed by proteases, making it a valuable tool for studying enzyme activity .
Common Reagents and Conditions
Reagents: Proteases such as trypsin or histone deacetylases (HDACs).
Conditions: The reaction typically occurs in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which is fluorescent under ultraviolet light .
科学研究应用
Ac-Arg-Gly-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a substrate in fluorogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the investigation of protease activity in various biological samples.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and in the development of diagnostic assays
作用机制
The mechanism of action of Ac-Arg-Gly-Lys-AMC involves its hydrolysis by proteases. The peptide bond between lysine and AMC is cleaved, releasing AMC, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the catalytic hydrolysis of the peptide bond .
相似化合物的比较
Similar Compounds
Ac-Gly-Gly-Lys-AMC: Another fluorogenic substrate used for similar purposes.
Ac-Leu-Gly-Lys-AMC: Used in assays for different proteases.
Ac-Gly-Ala-Lys-AMC: Employed in specific enzyme activity studies
Uniqueness
Ac-Arg-Gly-Lys-AMC is unique due to its specific sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in fluorogenic assays make it a valuable tool in both research and industrial applications .
属性
分子式 |
C26H38N8O6 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |
InChI 键 |
XJIGHDDAHNVJTC-PMACEKPBSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




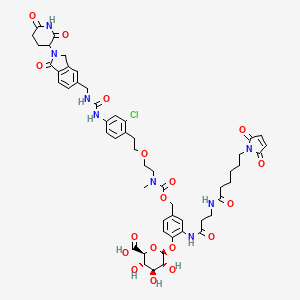
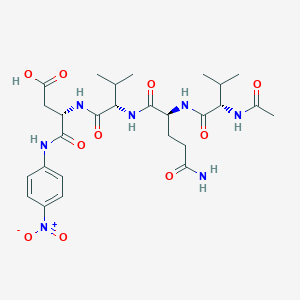

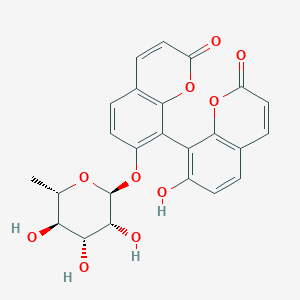
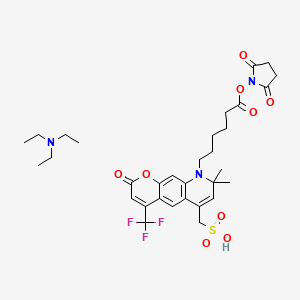
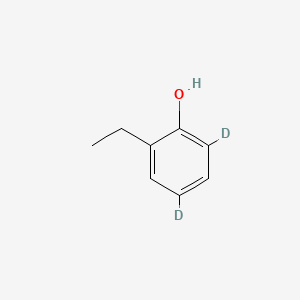
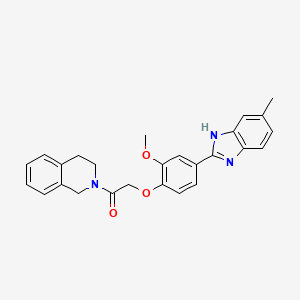
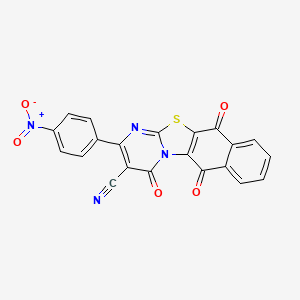
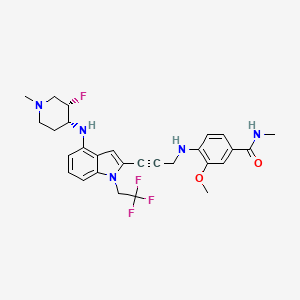
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

